4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluorophenoxy group, a methoxy group, and a pyridinyl group
Scientific Research Applications
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2,4-difluorophenol with 2-chloro-5-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-pyridylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base like sodium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-throughput screening methods to optimize reaction conditions and catalysts is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2,4-dihydroxyphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine.
Reduction: Formation of 4-(2,4-difluorophenoxy)-5-methoxy-2-(2-piperidinyl)pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways. For example, in the context of cancer research, the compound may inhibit the activity of kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine: Another compound with a similar pyridinyl-pyrimidine structure.
Uniqueness
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenoxy and methoxy groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQNMKRXGGHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.